![molecular formula C13H9F3N2O3S B14313383 4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 113122-05-7](/img/structure/B14313383.png)
4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a hydrazinylidene moiety and a cyclohexa-2,5-dien-1-one ring. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(trifluoromethanesulfonyl)aniline with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism by which 4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. The hydrazinylidene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains the trifluoromethanesulfonyl group but lacks the hydrazinylidene and cyclohexa-2,5-dien-1-one moieties.
Uniqueness
The uniqueness of 4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethanesulfonyl group enhances its reactivity, while the hydrazinylidene and cyclohexa-2,5-dien-1-one moieties contribute to its versatility in various applications .
Eigenschaften
CAS-Nummer |
113122-05-7 |
|---|---|
Molekularformel |
C13H9F3N2O3S |
Molekulargewicht |
330.28 g/mol |
IUPAC-Name |
4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)22(20,21)12-7-3-10(4-8-12)18-17-9-1-5-11(19)6-2-9/h1-8,19H |
InChI-Schlüssel |
XUFQNIPNXQNLMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


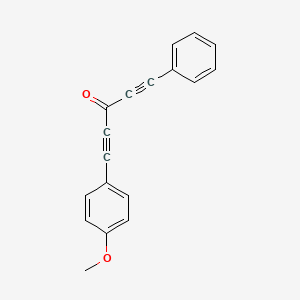
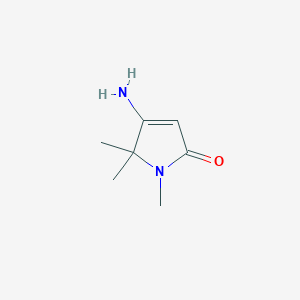
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
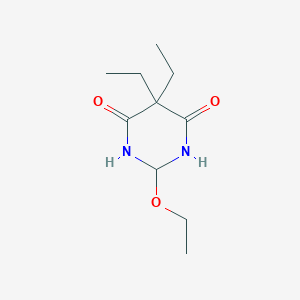

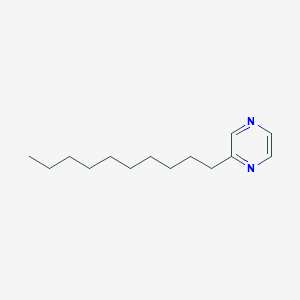
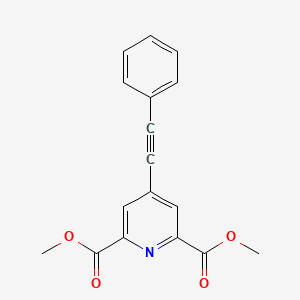
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)


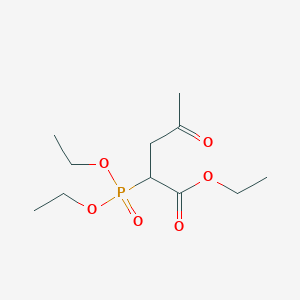
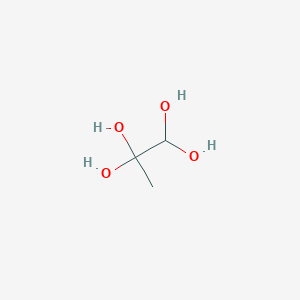
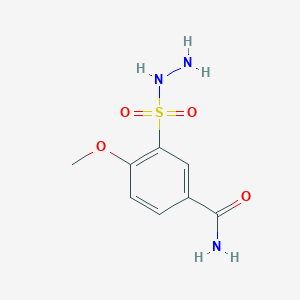
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
